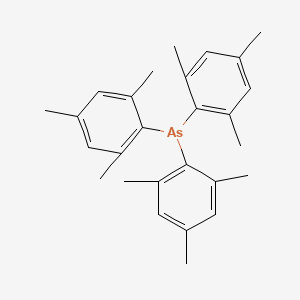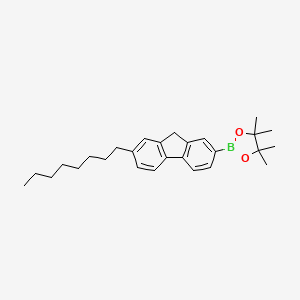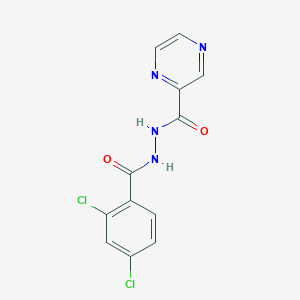
Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine hydrochloride under basic conditions.
Chlorination: The synthesized pyrimidine ring is then chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Aminomethylation: The chlorinated pyrimidine undergoes aminomethylation using formaldehyde and a suitable amine, such as methylamine, under acidic conditions.
Esterification: The carboxyl group is esterified using ethanol in the presence of a catalyst like sulfuric acid.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chloro position, where the chlorine atom can be replaced by various nucleophiles.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
科学的研究の応用
Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis and function.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Agricultural Chemistry: It serves as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Material Science: The compound is explored for its potential use in the development of functional materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Known for its antiviral properties.
Ethyl 2-(aminomethyl)-4,5-dichloropyrimidine-5-carboxylate: Similar structure but with an additional chlorine atom, affecting its reactivity and applications.
Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: Methyl substitution at the 4-position, altering its chemical and biological properties.
Uniqueness
Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 4-position enhances its electrophilicity, making it a versatile intermediate in various synthetic transformations.
特性
分子式 |
C8H11Cl2N3O2 |
|---|---|
分子量 |
252.09 g/mol |
IUPAC名 |
ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10ClN3O2.ClH/c1-2-14-8(13)5-4-11-6(3-10)12-7(5)9;/h4H,2-3,10H2,1H3;1H |
InChIキー |
AVOAVKBECPYIOI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)



![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)

![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
![1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one](/img/structure/B14173133.png)
